molecular formula C11H21ClN2O2 B1321480 tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride CAS No. 1187931-28-7

tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride

Cat. No.: B1321480
CAS No.: 1187931-28-7
M. Wt: 248.75 g/mol
InChI Key: RXJJIZITFWJGNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure and Constitutional Isomerism

The molecular structure of tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride is characterized by a complex bicyclic framework comprising fused pyrrolidine rings with a tert-butyl carbamate substituent. The compound exhibits the molecular formula C11H21ClN2O2 with a molecular weight of 248.75 grams per mole, incorporating the hydrochloride salt component. The base structure without the hydrochloride moiety corresponds to the molecular formula C11H20N2O2 with a molecular weight of 212.29 grams per mole. The systematic naming reflects the hexahydropyrrolo[3,4-c]pyrrole core structure, indicating the complete saturation of both pyrrolidine rings within the bicyclic system.

Constitutional isomerism plays a critical role in understanding the structural diversity of this compound family. The pyrrolopyrrole scaffold can exist in multiple regioisomeric forms, with the [3,4-c] connectivity pattern representing one specific arrangement of the fused ring system. Alternative constitutional isomers include the [3,4-b] and [3,2-b] connectivity patterns, each exhibiting distinct chemical and physical properties despite sharing the same molecular formula. Research has demonstrated that these constitutional differences significantly impact the biological activity and synthetic utility of the compounds, particularly in the context of macrocyclic natural product synthesis where precise connectivity patterns are essential for achieving the desired pharmacological properties.

The tert-butyl carbamate group attached at the 2-position provides both steric bulk and electronic effects that influence the overall molecular conformation and reactivity. This protecting group serves multiple functions including stabilization of the amine functionality, modulation of solubility characteristics, and provision of synthetic handles for further chemical transformations. The presence of two nitrogen atoms within the bicyclic framework creates opportunities for diverse functionalization patterns and contributes to the compound's versatility as a synthetic intermediate.

Stereochemical considerations are particularly important for this compound, as the bicyclic structure contains multiple chiral centers that can adopt different spatial arrangements. The relative configuration of these centers determines the overall three-dimensional shape of the molecule and influences its interactions with other chemical species. Studies have identified specific stereoisomers with distinct biological activities, highlighting the importance of stereochemical control in synthetic applications.

Properties

IUPAC Name

tert-butyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-6-8-4-12-5-9(8)7-13;/h8-9,12H,4-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJJIZITFWJGNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNCC2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Hexahydropyrrolo[3,4-c]pyrrole Core

  • Starting from commercially available cyclic amines or diketones, the bicyclic hexahydropyrrolo[3,4-c]pyrrole skeleton is constructed via reductive amination or ring-closure reactions.
  • For example, LiAlH4 reduction of a dione intermediate followed by N-Boc protection yields a tetrahydroisoindole intermediate, which can be further oxidatively cleaved and cyclized to form the bicyclic core.

Boc Protection

  • The secondary amine in the bicyclic core is protected using tert-butyl carbamate reagents (Boc2O) under basic conditions.
  • This Boc protection is crucial for controlling reactivity in subsequent palladium-catalyzed amination or cross-coupling steps.
  • The Boc group is stable under many reaction conditions but can be removed under acidic conditions (e.g., HCl in dioxane) to yield the hydrochloride salt of the free amine.

Palladium-Catalyzed Amination

  • Palladium-catalyzed amination is employed to introduce aryl or heteroaryl substituents onto the bicyclic amine.
  • For instance, the reaction of 1-bromo-2-(trifluoromethyl)benzene with the Boc-protected bicyclic amine in the presence of Pd catalysts and base (e.g., i-Pr2NEt) in DMF at elevated temperatures (around 60 °C) affords the arylated intermediate.

Boc Deprotection and Hydrochloride Salt Formation

  • The Boc group is removed by treatment with hydrochloric acid, typically in dioxane or other suitable solvents, to yield the amine hydrochloride salt.
  • This step facilitates purification and stabilizes the compound for storage and further use.
Step No. Reaction Type Reagents/Conditions Product/Intermediate Notes
1 Reduction and N-Boc protection LiAlH4 reduction, Boc2O, base Boc-protected tetrahydroisoindole Formation of bicyclic core
2 Oxidative cleavage and cyclization NaIO4, RuO2·H2O, acetic anhydride, heat Hexahydropyrrolo[3,4-c]pyrrole core Ring closure and bicyclic formation
3 Palladium-catalyzed amination Pd catalyst, 1-bromo-2-(trifluoromethyl)benzene, i-Pr2NEt, DMF, 60 °C Arylated Boc-protected intermediate Introduction of aryl substituent
4 Boc deprotection and salt formation HCl in dioxane or similar acidic medium tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride Final hydrochloride salt product
  • The palladium-catalyzed amination step is highly efficient and selective, providing good yields of arylated intermediates.
  • Boc protection and deprotection steps are well-established, with deprotection under acidic conditions yielding stable hydrochloride salts suitable for pharmaceutical applications.
  • The synthetic route allows for structural diversification by varying the aryl halide or heteroaryl coupling partners, enabling the preparation of analogues for drug discovery.
  • The use of mild conditions for Boc deprotection preserves the integrity of the bicyclic core and avoids side reactions.

The preparation of this compound is a multi-step process involving the construction of the bicyclic core, Boc protection, palladium-catalyzed amination, and acid-mediated Boc deprotection to form the hydrochloride salt. This methodology is robust, versatile, and widely applied in the synthesis of biologically active molecules and pharmaceutical intermediates. The key to successful preparation lies in the careful control of reaction conditions during palladium-catalyzed coupling and Boc group manipulations.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various N-substituted pyrroles.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride has shown promise in medicinal chemistry, particularly in the development of novel pharmaceuticals. Its structural similarity to biologically active compounds allows it to act as a scaffold for drug design.

Case Studies

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent. Studies have demonstrated that modifications to the tert-butyl group can enhance its activity against specific tumor types .
  • Neuroprotective Effects : Preliminary studies have suggested that this compound may offer neuroprotective benefits, making it a candidate for treating neurodegenerative diseases. Its ability to cross the blood-brain barrier is under investigation .

Material Science

In material science, this compound is explored for its role in synthesizing advanced materials such as polymers and nanocomposites.

Applications

  • Polymer Synthesis : The compound can be utilized as a monomer in the synthesis of polymers with tailored properties. Its incorporation into polymer chains can enhance thermal stability and mechanical strength .
  • Nanocomposites : When combined with nanoparticles, this compound can improve the electrical and optical properties of nanocomposites, making them suitable for applications in electronics and photonics .

Synthetic Intermediate

The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various functional group transformations, making it valuable in the synthesis of complex organic molecules.

Synthetic Pathways

  • Functionalization Reactions : Researchers have utilized this compound in functionalization reactions to introduce diverse functional groups, expanding its utility in synthetic chemistry .
  • Building Block for Complex Molecules : The compound acts as a building block for synthesizing more complex structures used in pharmaceuticals and agrochemicals .

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential anticancer and neuroprotective agent
Material ScienceUsed in polymer synthesis and nanocomposites
Synthetic IntermediateVersatile building block for complex organic molecules

Mechanism of Action

The mechanism of action of tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride involves its interaction with molecular targets and pathways within biological systems. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of specific enzymes and receptors.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1187931-28-7
  • Molecular Formula : C₁₁H₂₁ClN₂O₂
  • Molecular Weight : 248.75 g/mol
  • Structure : A bicyclic pyrrolo-pyrrole scaffold with a tert-butyl carbamate group and a hydrochloride salt .

Synthesis : Synthesized via hydrogenation and catalytic debenzylation using palladium on carbon, starting from tert-butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate . Characterization includes ¹H NMR (δ 1.45 ppm for tert-butyl) and MS ([M + H]⁺ = 303.6) .

Applications : Intermediate in drug discovery, particularly for enzyme inhibition studies (e.g., autotaxin) due to its solubility and stability in phosphate buffer .

Structural Analogues and Isomers

Table 1: Key Structural and Physicochemical Comparisons
Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties
Target Compound (1187931-28-7) C₁₁H₂₁ClN₂O₂ 248.75 Hydrochloride salt High solubility (HT-Solubility assay), enzyme inhibition potential
cis-2-Boc-Hexahydropyrrol[3,4-c]pyrrole (250275-15-1) C₁₁H₂₀N₂O₂ 212.29 tert-Butoxycarbonyl (Boc) group Similar scaffold; lower molecular weight; used as a non-salt intermediate
tert-Butyl 1-(hydroxymethyl)... hydrochloride (2448475-38-3) C₁₂H₂₃ClN₂O₃ 278.78 Hydroxymethyl substituent Enhanced hydrophilicity; discontinued due to synthesis challenges
tert-Butyl 5-cyclopropyl... carboxylate (N/A) C₁₄H₂₄N₂O₂ 252.35 Cyclopropyl substituent Improved metabolic stability; under preclinical evaluation
(3aR,6aR)-tert-Butyl... carboxylate (1588507-39-4) C₁₁H₂₀N₂O₂ 212.29 Stereoisomer (3aR,6aR configuration) Distinct stereochemistry affects receptor binding; Warning hazard (H302, H312)

Enzyme Inhibition :

  • The target compound and its benzotriazole derivatives (e.g., Compound 27 in ) showed autotaxin inhibition (IC₅₀ < 1 µM) in fluorescence-based assays.
  • Cyclopropyl-substituted analogues (e.g., C₁₄H₂₄N₂O₂) exhibit prolonged half-lives due to reduced cytochrome P450 metabolism .

Solubility and Stability :

  • The hydrochloride salt form (1187931-28-7) demonstrates superior aqueous solubility (>10 mg/mL in PBS) compared to non-salt analogues like 250275-15-1 (<2 mg/mL) .
  • Stereoisomers (e.g., 1588507-39-4) show variable stability; the (3aR,6aR) form requires dark, dry storage (2–8°C) to prevent degradation .

Hazard and Regulatory Profiles

Compound Hazard Statements Storage Conditions Regulatory Status
Target Compound Not classified Standard ambient conditions Commercially available
cis-tert-Butyl 5-oxo... (146231-54-1) H302 (acute toxicity) Avoid moisture and heat Lab use only
(3aR,6aR)-Stereoisomer H302, H312, H332 2–8°C, dark, sealed Restricted availability

Biological Activity

tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride is a synthetic compound with potential biological activity. It is characterized by its unique molecular structure, which includes a hexahydropyrrolo framework. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₂₁ClN₂O₂
  • Molecular Weight : 248.75 g/mol
  • CAS Number : 1187931-28-7
  • MDL Number : MFCD08752631

The biological activity of this compound is primarily linked to its interaction with various biological targets. Preliminary studies suggest that it may function as a modulator of specific receptors or enzymes involved in cellular signaling pathways.

Antitumor Activity

Research indicates that this compound exhibits promising antitumor properties. In vitro studies have shown significant cytotoxic effects against several cancer cell lines, including:

  • Breast Cancer (MDA-MB-231)
  • Lung Cancer (A549)

The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through the activation of caspase pathways.

Neuroprotective Effects

In addition to its antitumor activity, this compound has demonstrated neuroprotective effects in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in conditions such as Alzheimer's disease.

Case Studies

  • Antitumor Study :
    • A study published in Cancer Research evaluated the effects of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate on human breast cancer cells. The results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers (e.g., cleaved caspase-3) .
  • Neuroprotection :
    • Another study investigated its neuroprotective properties in a mouse model of Alzheimer's disease. The compound was found to significantly improve cognitive function and reduce amyloid-beta accumulation .

Data Table: Summary of Biological Activities

Activity TypeCell Line/ModelObserved EffectReference
AntitumorMDA-MB-231Cytotoxicity (IC50 = 15 µM)
AntitumorA549Induction of apoptosis
NeuroprotectionMouse model (Alzheimer's)Improved cognitive function

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (¹H NMR) : Assigns proton environments and confirms stereochemistry (e.g., δ 1.4 ppm for Boc methyl groups) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ = 244.2) .
  • HPLC : Assesses purity (>97% by area normalization) .

How does the stereochemistry of the pyrrolo-pyrrolidine core influence the compound's reactivity and biological activity?

Advanced
The (3aR,6aS) configuration is critical for:

  • Reactivity : Steric hindrance in the bicyclic system affects nucleophilic substitution rates .
  • Biological Activity : Stereospecific binding to targets like retinol-binding protein 4 (RBP4) or autotaxin (ATX), with enantiomers showing 10-100x differences in IC₅₀ values .

Q. Data Insight :

StereoisomerATX Inhibition IC₅₀ (nM)Reference
(3aR,6aS)5.2
(3aS,6aR)420

What methodological challenges arise during Boc-deprotection in the synthesis of hydrochloride salts, and how can they be mitigated?

Q. Advanced

  • Challenge : Incomplete deprotection due to steric hindrance or side reactions (e.g., carbamate rearrangement).
  • Mitigation :
    • Use excess HCl (4M in dioxane) at 0–25°C for 2–4 hours .
    • Monitor reaction progress via TLC or in situ IR spectroscopy .

How can researchers design in vitro assays to evaluate the pharmacological potential of derivatives of this compound?

Q. Advanced

  • ATX Inhibition Assay :
    • Use Amplex Red fluorescence to measure choline release from FS-3 substrate in the presence of human ATX enzyme .
    • IC₅₀ values are calculated using nonlinear regression (e.g., GraphPad Prism).
  • Solubility Testing : HT-Solubility assays in phosphate buffer (pH 7.4) to prioritize derivatives for in vivo studies .

What are the primary applications of this compound in medicinal chemistry research?

Q. Basic

  • RBP4 Antagonists : Modulates retinol metabolism for metabolic disease research .
  • Autotaxin Inhibitors : Targets ATX-lysoPLD signaling in cancer and fibrosis .

What strategies optimize the yield and selectivity in palladium-catalyzed amination steps during synthesis?

Q. Advanced

  • Ligand Selection : Xantphos or BINAP ligands enhance Pd-catalyzed coupling efficiency .
  • Solvent Optimization : Toluene or dioxane improves reaction homogeneity .
  • Temperature Control : 80–100°C balances reaction rate and byproduct formation .

Why is the hydrochloride salt form preferred in certain synthetic protocols?

Q. Basic

  • Solubility : Enhances aqueous solubility for downstream reactions (e.g., coupling in polar solvents) .
  • Stability : Prevents amine oxidation during storage .

How do researchers address discrepancies in spectroscopic data when characterizing novel derivatives?

Q. Advanced

  • Cross-Validation : Compare ¹H NMR with computational predictions (e.g., DFT-calculated chemical shifts) .
  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals in complex bicyclic systems .

What computational methods support the prediction of this compound's interaction with biological targets?

Q. Advanced

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to ATX or RBP4 active sites .
  • MD Simulations : GROMACS for assessing binding stability over 100-ns trajectories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.